Cas no 2228473-12-7 (1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)

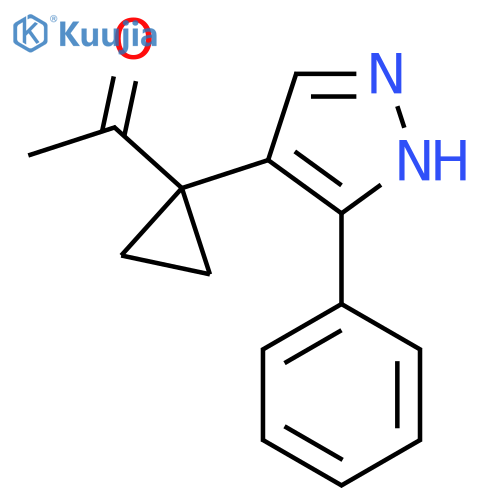

2228473-12-7 structure

商品名:1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one

1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one

- 2228473-12-7

- EN300-1862715

- 1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one

-

- インチ: 1S/C14H14N2O/c1-10(17)14(7-8-14)12-9-15-16-13(12)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,16)

- InChIKey: AZKUHXWQQUAQNQ-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1(C2C=NNC=2C2C=CC=CC=2)CC1

計算された属性

- せいみつぶんしりょう: 226.110613074g/mol

- どういたいしつりょう: 226.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1862715-2.5g |

1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |

2228473-12-7 | 2.5g |

$2660.0 | 2023-09-18 | ||

| Enamine | EN300-1862715-0.1g |

1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |

2228473-12-7 | 0.1g |

$1195.0 | 2023-09-18 | ||

| Enamine | EN300-1862715-5g |

1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |

2228473-12-7 | 5g |

$3935.0 | 2023-09-18 | ||

| Enamine | EN300-1862715-10g |

1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |

2228473-12-7 | 10g |

$5837.0 | 2023-09-18 | ||

| Enamine | EN300-1862715-10.0g |

1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |

2228473-12-7 | 10g |

$5837.0 | 2023-06-01 | ||

| Enamine | EN300-1862715-0.25g |

1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |

2228473-12-7 | 0.25g |

$1249.0 | 2023-09-18 | ||

| Enamine | EN300-1862715-1.0g |

1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |

2228473-12-7 | 1g |

$1357.0 | 2023-06-01 | ||

| Enamine | EN300-1862715-5.0g |

1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |

2228473-12-7 | 5g |

$3935.0 | 2023-06-01 | ||

| Enamine | EN300-1862715-0.05g |

1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |

2228473-12-7 | 0.05g |

$1140.0 | 2023-09-18 | ||

| Enamine | EN300-1862715-0.5g |

1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |

2228473-12-7 | 0.5g |

$1302.0 | 2023-09-18 |

1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

2228473-12-7 (1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one) 関連製品

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量